molecular formula C6H3F7O2 B081121 Heptafluoroisopropyl acrylate CAS No. 13057-08-4

Heptafluoroisopropyl acrylate

Cat. No. B081121
CAS RN: 13057-08-4
M. Wt: 240.08 g/mol
InChI Key: JTCVKNUSIGHJRG-UHFFFAOYSA-N
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Description

Heptafluoroisopropyl acrylate is a chemical compound that has garnered attention in the field of polymer chemistry due to its unique properties, such as high thermal stability and chemical resistance, which are imparted by the fluorinated side chains. This compound serves as a building block for various polymeric materials, offering potential applications in coatings, adhesives, and advanced material science.

Synthesis Analysis

The synthesis of heptafluoroisopropyl acrylate involves complex chemical reactions, leveraging the fluorinated esters' reactivity. A study by Samanta et al. (2015) explored the transesterification of hexafluoroisopropyl esters, which are closely related to heptafluoroisopropyl acrylate, demonstrating the compounds' potential as activated carboxylic acids for organic and macromolecular synthesis (Samanta, R. Cai, & Percec, 2015).

Molecular Structure Analysis

The molecular structure of heptafluoroisopropyl acrylate is characterized by the presence of fluorinated side chains, which significantly influence the compound's physical and chemical properties. The hexafluoroisopropoxy unit, for instance, has been incorporated into new polyacrylates, revealing insights into the impact of fluorination on polymer properties (Gupta, V. Reddy, P. Cassidy, & J. Fitch, 1993).

Chemical Reactions and Properties

Heptafluoroisopropyl acrylate undergoes various chemical reactions, leading to the formation of polymers with unique characteristics. For example, the controlled synthesis of carboxylic acid end-capped poly(heptadecafluorodecyl acrylate) and its copolymers with 2-hydroxyethyl acrylate demonstrates the precise manipulation of polymer end groups for desired properties (Grignard, C. Jérôme, C. Calberg, C. Detrembleur, & R. Jerome, 2007).

Physical Properties Analysis

The physical properties of heptafluoroisopropyl acrylate-derived polymers, such as thermal stability and glass transition temperatures, are significantly influenced by the fluorinated side chains. The study on polyacrylates containing hexafluoroisopropoxy pendant functions highlights the improved thermal stability and film-forming properties imparted by fluorination (Gupta et al., 1993).

Chemical Properties Analysis

The chemical properties of heptafluoroisopropyl acrylate, such as reactivity and compatibility with other monomers, enable the synthesis of polymers with tailored functionalities. Research on the synthesis and physicochemical properties of poly(perfluoro-2-trichloromethylisopropyl acrylate) exemplifies the exploration of novel acrylic monomers for advanced material applications (Tyutyunov, A. Sin'ko, S. Igumnov, O. A. Mel’nik, Y. Vygodskii, E. V. Khaidukov, & V. I. Sokolov, 2016).

Scientific Research Applications

  • Photoresist Platforms for Lithography : Hexafluoroisopropyl alcohol-functionalized acrylic monomers have been studied for their potential in 157 nm lithography. They demonstrate unusual transparency at this wavelength, indicating potential applications in photolithography (Bae et al., 2002).

  • Applications in Coatings and Adhesives : Acrylates, including fluorinated variants, are widely used in paints, varnishes, and adhesives. They are notable for their strong irritant properties and potential for causing allergic contact dermatitis (Sasseville, 2012).

  • Dual-Curing Systems : Acrylate chemistry is integral to dual-curing systems, offering versatility and process flexibility. This includes applications in shape memory polymers, optical materials, photolithography, protective coatings, and holographic materials (Konuray et al., 2018).

  • Wetting Properties in Polymer Science : Studies have examined the wetting properties of polymers derived from various fluoroalkyl acrylates and methacrylates, indicating applications in surface science and materials engineering (Pittman et al., 1968).

  • Industrial Applications : Acrylates, including fluorinated variants, have extensive industrial applications in the production of polymers like polyacrylamide, used in water treatment, pulp processing, and mineral processing (Taeymans et al., 2004).

  • Fluorinated Acrylic Copolymers as Protective Coatings : Fluorinated acrylic copolymers have been explored as protective coatings for materials like marble, indicating their utility in cultural heritage preservation and building materials (Toniolo et al., 2002).

Future Directions

While specific future directions for Heptafluoroisopropyl acrylate were not found in the search results, there is ongoing research in the field of acrylates and their applications . This includes the development of new, alternative nontoxic antifouling paints .

properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCVKNUSIGHJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156624
Record name Heptafluoroisopropyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptafluoroisopropyl acrylate

CAS RN

13057-08-4
Record name Heptafluoroisopropyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13057-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl acrylate
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Record name Heptafluoroisopropyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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